molecular formula C19H29N3O B5673821 1-[4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-yl]ethanone

1-[4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-yl]ethanone

Cat. No.: B5673821
M. Wt: 315.5 g/mol
InChI Key: KNMUCWOODLUUBZ-UHFFFAOYSA-N
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Description

1-[4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-yl]ethanone is a complex organic compound that features a piperidine and piperazine ring structure

Preparation Methods

The synthesis of 1-[4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-yl]ethanone typically involves multiple steps. One common synthetic route includes the reaction of 1-(2-phenylethyl)piperidine with piperazine under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-[4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:

Scientific Research Applications

1-[4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may modulate neurotransmitter release or receptor activity, leading to various physiological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar compounds to 1-[4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-yl]ethanone include:

Properties

IUPAC Name

1-[4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-17(23)21-13-15-22(16-14-21)19-8-11-20(12-9-19)10-7-18-5-3-2-4-6-18/h2-6,19H,7-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMUCWOODLUUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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